molecular formula C21H29N5O5 B2918856 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941965-53-3

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2918856
CAS No.: 941965-53-3
M. Wt: 431.493
InChI Key: JXMYPGFTMIMEHP-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H29N5O5 and its molecular weight is 431.493. The purity is usually 95%.
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Biological Activity

The compound 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , commonly referred to as a derivative of purine, has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature and research findings.

  • Molecular Formula: C20H28N4O5
  • Molecular Weight: 396.46 g/mol
  • CAS Number: Not explicitly defined in the sources but related compounds can be traced through similar identifiers.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that purine derivatives exhibit significant antitumor properties. For instance, studies have shown that certain purine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanism often involves the inhibition of key enzymes involved in nucleotide synthesis, which is crucial for DNA replication and repair in cancer cells.

2. Anti-inflammatory Effects

Compounds similar to the one have demonstrated anti-inflammatory activities by modulating inflammatory pathways. The inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 has been observed, suggesting a potential role in treating inflammatory diseases.

3. Cardiovascular Benefits

Some purine derivatives are known to have cardioprotective effects, potentially through vasodilation and improved blood flow. This is particularly relevant for compounds that affect adenosine receptors, which play a crucial role in cardiovascular health.

Research Findings and Case Studies

Several studies have explored the biological activity of similar purine derivatives:

StudyFocusFindings
Antitumor effectsDemonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells. The compound showed enhanced efficacy when combined with doxorubicin.
Anti-inflammatory propertiesShowed reduction in LPS-induced production of nitric oxide (NO) and TNF-α in macrophage models, indicating potential for treating inflammatory conditions.
Cardiovascular impactIndicated vasodilatory effects in animal models, suggesting potential use in managing hypertension.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity: By inhibiting enzymes like xanthine oxidase or other kinases involved in cell signaling pathways.
  • Receptor Modulation: Acting as an agonist or antagonist at adenosine receptors, influencing various physiological responses.
  • Cell Cycle Arrest: Inducing cell cycle arrest in cancer cells, leading to apoptosis.

Properties

IUPAC Name

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(2-methylpropylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O5/c1-13(2)10-22-20-23-18-17(19(28)25(4)21(29)24(18)3)26(20)11-14(27)12-31-16-8-6-15(30-5)7-9-16/h6-9,13-14,27H,10-12H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMYPGFTMIMEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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